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Compound of Interest

(2-(Dimethylamino)pyrimidin-5-
Compound Name:
yl)boronic acid

Cat. No.: B1439147

An In-Depth Technical Guide to (2-(Dimethylamino)pyrimidin-5-yl)boronic acid

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists,
and drug development professionals working with (2-(Dimethylamino)pyrimidin-5-yl)boronic
acid. It moves beyond a simple data sheet to provide in-depth procedural logic, mechanistic
insights, and practical applications, grounded in authoritative scientific principles.

Section 1: Core Molecular Profile and
Physicochemical Properties

(2-(Dimethylamino)pyrimidin-5-yl)boronic acid is a heterocyclic organoboron compound that
has gained traction as a versatile building block in synthetic and medicinal chemistry. Its utility
stems from the unique combination of the electron-rich 2-(dimethylamino)pyrimidine core and
the reactive boronic acid moiety, making it a valuable partner in transition metal-catalyzed
cross-coupling reactions.

The fundamental properties of this reagent are summarized below. Understanding these
parameters is the first step in its effective handling, reaction planning, and purification.
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Property Value Source(s)
Molecular Weight 166.97 g/mol [1112]
Molecular Formula CeH10BN302 [1][3]
CAS Number 756817-82-0 [1][41[5]
White to off-white powder or
Appearance [4]
crystals
Purity >97% (Typical) [1][5]

N Store under inert atmosphere,
Storage Conditions [4]
freezer (-20°C)

JHGMROYFIMQNCI-
INChl Key [1114]
UHFFFAOYSA-N

Section 2: Synthesis and Mechanistic Rationale

While commercially available, understanding the synthesis of (2-(Dimethylamino)pyrimidin-5-
yl)boronic acid provides insight into potential impurities and informs the design of related
analogues. The most common and robust laboratory-scale synthesis involves a lithium-halogen
exchange followed by electrophilic trapping with a borate ester.[6] A practical protocol based on
the synthesis of similar aminopyrimidine boronic acids is detailed below.[7]

Proposed Synthetic Workflow

Lithium-Halogen
xchange

- Exchan 1. n-Buli, THF, -78°C Trappin
b 2. Triisopropyl borate —1raPPING . Boronate Ester Intermediate

Click to download full resolution via product page

Caption: Proposed synthesis of (2-(Dimethylamino)pyrimidin-5-yl)boronic acid.

Detailed Experimental Protocol & Rationale
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Obijective: To synthesize (2-(Dimethylamino)pyrimidin-5-yl)boronic acid from 5-bromo-2-

(dimethylamino)pyrimidine.

Materials:

5-bromo-2-(dimethylamino)pyrimidine

Anhydrous Tetrahydrofuran (THF)

n-Butyllithium (n-BulLi) in hexanes (typically 2.5 M)
Triisopropyl borate (B(Oi-Pr)3)

Hydrochloric Acid (HCI), 1 M

Saturated Sodium Chloride (brine)

Anhydrous Magnesium Sulfate (MgSQOa)

Diethyl ether or Ethyl acetate

Procedure:

Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), add 5-bromo-2-
(dimethylamino)pyrimidine to a flame-dried, three-neck round-bottom flask equipped with a
magnetic stir bar, a thermometer, and a dropping funnel. Dissolve the starting material in
anhydrous THF.

o Expertise & Causality:An inert atmosphere and anhydrous conditions are critical.
Organolithium reagents like n-BuLi are extremely reactive towards water and oxygen,
which would quench the reagent and halt the reaction.

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BulLi
dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir for
1 hour at -78 °C after the addition is complete.

o Expertise & Causality:The low temperature is essential to prevent side reactions, such as
the degradation of the pyrimidine ring or reaction at other sites. The lithium-halogen
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exchange is rapid at this temperature, forming the highly nucleophilic 5-lithiated pyrimidine
intermediate.

o Borylation (Electrophilic Trapping): While maintaining the temperature at -78 °C, add
triisopropyl borate dropwise. The addition is often exothermic. Allow the mixture to stir at -78
°C for 1 hour and then warm slowly to room temperature overnight.

o Expertise & Causality:Triisopropyl borate acts as the boron electrophile. The lithiated
pyrimidine attacks the boron atom, displacing one isopropoxide group to form a boronate
ester intermediate. Keeping the temperature low during addition controls the reaction rate
and prevents over-addition.

e Hydrolysis & Workup: Cool the reaction mixture in an ice bath and cautiously quench by
adding 1 M HCI. Stir vigorously for 1-2 hours until two clear layers form.

o Trustworthiness & Validation:The acidic workup serves a dual purpose: it protonates any
remaining organolithium species and hydrolyzes the boronate ester to the desired boronic
acid. The progress of hydrolysis can be monitored by TLC.

o Extraction & Isolation: Transfer the mixture to a separatory funnel. Separate the layers.
Extract the aqueous layer two more times with diethyl ether or ethyl acetate. Discard the
organic layers.

o Expertise & Causality:The target boronic acid is often water-soluble, especially under
acidic or basic conditions. This step is a purification technique; the organic washes remove
non-polar impurities like the starting material and bipheny! (from n-BuLi coupling).

 Purification: Adjust the pH of the aqueous layer to be slightly acidic (pH ~4-5) to precipitate
the product. If no precipitate forms, extraction may be necessary. The crude solid can be
collected by filtration, washed with cold water, and dried under vacuum. Further purification
can be achieved by recrystallization.

o Trustworthiness & Validation:The isoelectric point of the molecule is where its solubility is
lowest, facilitating precipitation. Purity should be confirmed via HPLC and NMR
spectroscopy.
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Section 3: Core Application in Suzuki-Miyaura
Cross-Coupling

The primary utility of (2-(Dimethylamino)pyrimidin-5-yl)boronic acid is as a nucleophilic
partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[8] This reaction is one
of the most powerful methods for forming carbon-carbon bonds, particularly for creating biaryl
or aryl-heteroaryl structures, which are prevalent motifs in pharmaceuticals.[9]

The reaction proceeds via a well-defined catalytic cycle involving three key steps: oxidative
addition, transmetalation, and reductive elimination.[10][11]

The Suzuki-Miyaura Catalytic Cycle

Pd(0)Lz Ar-Pd(I)L2(R"
(Active Catalyst) (Transmetalation Complex)
»
Oxidative Addition\\ Catalyst Transmetalation : o
(Ar-X) Regeneration / (R'-B(OH): + Base) eductive Elimination

A-PAINL(X) | -
(Oxidative Addition Complex)

Click to download full resolution via product page

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Generic Protocol for Suzuki-Miyaura Coupling

Objective: To couple (2-(Dimethylamino)pyrimidin-5-yl)boronic acid with a generic aryl
bromide (Ar-Br).

Materials:
e (2-(Dimethylamino)pyrimidin-5-yl)boronic acid (1.2 equivalents)

o Aryl bromide (Ar-Br) (1.0 equivalent)
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o Palladium catalyst (e.g., Pd(PPhs)s, 2-5 mol%)

e Base (e.g., K2COs, Na2COs, 2-3 equivalents)

e Solvent system (e.g., Toluene/EtOH/H20 or Dioxane/H20)
Procedure:

e Reaction Setup: To a flask, add the aryl bromide, (2-(Dimethylamino)pyrimidin-5-
yl)boronic acid, and the base.

o Expertise & Causality:A slight excess of the boronic acid is used to drive the reaction to
completion and compensate for potential homocoupling or protodeboronation side
reactions.

 Inerting: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-
15 minutes.

o Trustworthiness & Validation:The Pd(0) catalyst is oxygen-sensitive. Removing oxygen is
crucial to prevent catalyst oxidation and deactivation, which would result in a failed
reaction.

o Reagent Addition: Add the solvent system, followed by the palladium catalyst.

o Expertise & Causality:The base is essential for the transmetalation step. It activates the
boronic acid by forming a more nucleophilic boronate species (-B(OH)s ™), which facilitates
the transfer of the pyrimidine group to the palladium center.[11][12]

o Reaction: Heat the mixture (typically 80-110 °C) with vigorous stirring. Monitor the reaction
progress by TLC or LC-MS until the aryl bromide is consumed.

o Workup and Purification: Cool the reaction to room temperature. Dilute with water and
extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with
brine, dry over MgSOea, filter, and concentrate under reduced pressure. Purify the crude
product by column chromatography.
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Section 4: Significance in Drug Discovery and
Medicinal Chemistry

The structural features of (2-(Dimethylamino)pyrimidin-5-yl)boronic acid make it a highly
relevant building block in modern drug discovery.

Logical Framework for Medicinal Chemistry Application

62-(Dimethylamino)pyrimidin-5-yl)boronic ac@
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Caption: Relationship between the compound's structure and its drug discovery applications.

» The Pyrimidine Scaffold: Pyrimidine is a privileged heterocycle in medicinal chemistry, found
in numerous approved drugs.[13] It often serves as a bioisostere for a phenyl ring, improving
metabolic stability and aqueous solubility. The nitrogen atoms act as hydrogen bond
acceptors, enabling precise interactions with biological targets like enzyme active sites.

e The Boronic Acid Pharmacophore: Boronic acids are unique in their ability to form reversible
covalent bonds with nucleophilic residues (like serine or threonine) in enzyme active sites.[6]
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This mode of action led to the development of the first-in-class proteasome inhibitor,
Bortezomib (Velcade®), for treating multiple myeloma.[14]

e Synergy in VCP/p97 Inhibition: Recent research has identified pyrimidine-based boronic
acids as potent inhibitors of Valosin-containing protein (VCP/p97).[15] VCP is an enzyme
involved in protein homeostasis, and its inhibition is a promising strategy for cancer therapy.
In these molecules, the pyrimidine core likely provides the primary binding interactions within
the enzyme's active site, while the boronic acid forms a reversible covalent bond to achieve
high potency.[15]

Section 5: Safety, Handling, and Storage

Proper handling is essential to ensure user safety and maintain the integrity of the compound.

o Safety: The compound is classified as an irritant. It may cause skin irritation (H315), serious
eye irritation (H319), and respiratory irritation (H335).[4] Always handle in a well-ventilated
fume hood while wearing appropriate personal protective equipment (PPE), including safety
goggles, gloves, and a lab coat.

o Storage: (2-(Dimethylamino)pyrimidin-5-yl)boronic acid is susceptible to dehydration
(forming anhydride trimers) and protodeboronation. It must be stored in a tightly sealed
container under an inert atmosphere (e.g., argon) in a freezer (-20 °C) to ensure long-term
stability and reactivity.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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